molecular formula C8H9Cl B1584063 5-Chloro-m-xylene CAS No. 556-97-8

5-Chloro-m-xylene

Cat. No. B1584063
CAS RN: 556-97-8
M. Wt: 140.61 g/mol
InChI Key: FKKLHLZFSZGXBN-UHFFFAOYSA-N
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Patent
US05272128

Procedure details

A total of 33.0 g of 3,5-dimethylaniline was added dropwise over 20 minutes to 200 ml of concentrated hydrochloric acid at such a rate that the temperature of the reaction was kept below 35° C. After several minutes of vigorous stirring, the reaction was cooled to -10° C. A solution of 19.7 g of sodium nitrite dissolved in 50 ml of water was added dropwise over 30 minutes at such a rate that the reaction temperature was kept between -12° C. to -16° C. Then, 3.0 g of copper (I) chloride was added and the reaction was warmed to 27° C. At this temperature foaming was noted and the reaction temperature was maintained below 35° C. with an ice water bath. After one hour, the reaction was poured onto 350 g of ice. Once the ice melted the crude product was extracted with 400 ml of hexanes, the organic phase was dried with magnesium sulfate, filtered, and concentrated to yield 20.2 g of a liquid. This material was diluted with 5 ml of hexanes and chromatographed on neutral alumina (Brockman 1, 150 mesh), eluting with 1200 ml of hexanes and collecting 200 ml fractions. The desired 95% pure intermediate, 10.1 g, was isolated cleanly in fractions 1 and 2.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
350 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)N.[ClH:10].N([O-])=O.[Na+]>O.[Cu]Cl>[CH3:1][C:2]1[CH:3]=[C:4]([Cl:10])[CH:6]=[C:7]([CH3:9])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
350 g
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
3 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 35° C
WAIT
Type
WAIT
Details
After several minutes of vigorous stirring
ADDITION
Type
ADDITION
Details
was added dropwise over 30 minutes at such a rate that the reaction temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was kept between -12° C. to -16° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 27° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained below 35° C. with an ice water bath
EXTRACTION
Type
EXTRACTION
Details
was extracted with 400 ml of hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.